2-Cyclopropyl-4-quinolinecarboxylic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

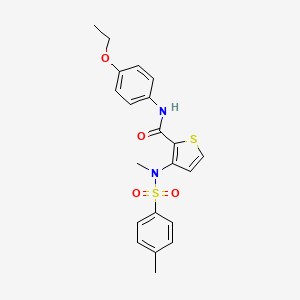

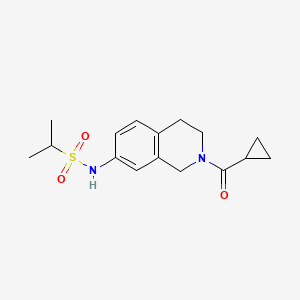

The molecular formula of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is C13H13NO3. Its molecular weight is 231.25 . The InChI code is 1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 .Physical And Chemical Properties Analysis

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications

Antimicrobial Properties

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate exhibits promising antimicrobial activity. Researchers have investigated its potential as an antibacterial and antifungal agent. Its mechanism of action involves disrupting essential cellular processes in microorganisms, making it a candidate for novel drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation-related damage. Researchers are exploring its use in conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Cancer Research

The quinoline scaffold has attracted attention in cancer research due to its diverse biological activities. 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate could serve as a lead compound for designing targeted anticancer agents. Its effects on cell proliferation, apoptosis, and angiogenesis are areas of active investigation .

Neuroprotective Potential

Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some studies suggest that this compound may have neuroprotective properties by preserving neuronal function and reducing oxidative stress. Further research is needed to validate its efficacy .

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) receptors play a crucial role in neurotransmission and neuronal excitability. Researchers have explored the interaction of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate with GABA receptors. Understanding its effects on receptor subtypes could lead to novel therapies for anxiety, epilepsy, and other neurological conditions .

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of this compound is essential for drug development. Researchers investigate its absorption, distribution, metabolism, and excretion (ADME) properties. Insights into its bioavailability and clearance can guide dosing regimens and optimize therapeutic outcomes .

Safety and Hazards

The safety data sheet for 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate provides several precautionary statements. For example, it advises to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It also recommends using personal protective equipment as required .

properties

IUPAC Name |

2-cyclopropylquinoline-4-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWKGZVXOCNEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)